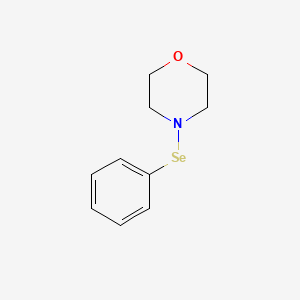
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is a chemical compound with a unique structure that combines a cyclopentene ring with a trimethylsilyl group and a prop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from cyclopentene. The initial step involves the formation of a cyclopentene derivative, which is then subjected to a series of reactions to introduce the trimethylsilyl group and the prop-2-en-1-one moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs.
Analyse Chemischer Reaktionen
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group or other functional groups are replaced by different substituents. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a precursor for drug development. Researchers are investigating its effects on various diseases and conditions.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Cyclopent-1-en-1-yl)prop-2-en-1-one: This compound lacks the trimethylsilyl group, which significantly alters its reactivity and applications.
3-(Trimethylsilyl)prop-2-en-1-one:
Cyclopent-1-en-1-yl derivatives: Other derivatives of cyclopent-1-en-1-yl may have different functional groups, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
81255-86-9 |
|---|---|
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
1-(cyclopenten-1-yl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C11H18OSi/c1-13(2,3)9-8-11(12)10-6-4-5-7-10/h6,8-9H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
WSWJNEKJERVLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC(=O)C1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

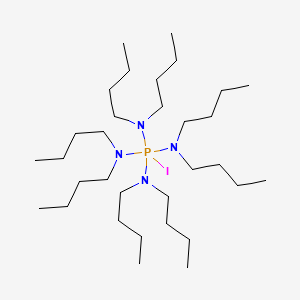
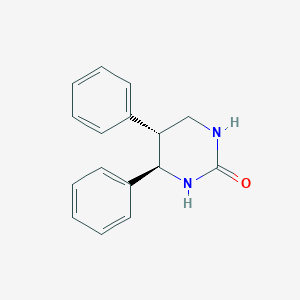



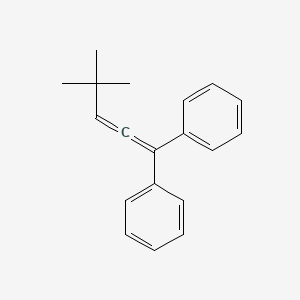

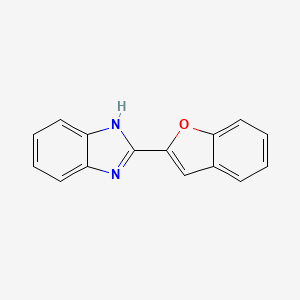
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

